molecular formula C12H14O2 B3314638 3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene CAS No. 951887-66-4

3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene

Cat. No.: B3314638
CAS No.: 951887-66-4
M. Wt: 190.24 g/mol
InChI Key: HYGGXCXJRDMHEY-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Phenylpropene and Methylenedioxyphenyl Derivative Chemistry

3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene belongs to the broad class of phenylpropenes, which are characterized by a phenyl ring attached to a propene side chain. This family of compounds is widespread in nature and includes well-known examples such as eugenol (from cloves), safrole (from sassafras), and anethole (from anise). The position of the double bond and the substituents on the phenyl ring give rise to a vast array of chemical and biological properties.

The subject compound is also a derivative of 1,2-dihydroxybenzene, where the hydroxyl groups are bridged by an ethylene (B1197577) moiety, forming a 1,4-dioxane ring fused to the benzene (B151609) ring. This "ethylenedioxy" group is a close relative of the more commonly known "methylenedioxy" group found in many natural products and synthetic compounds, such as 3,4-methylenedioxymethamphetamine (MDMA). The substitution pattern on the phenyl ring, particularly the presence of the 3,4-dioxy functionality, is crucial in modulating the electronic properties and reactivity of the molecule.

Significance of the Ethylenedioxy Moiety in Chemical Transformations and Molecular Design

The ethylenedioxy group, while structurally similar to the methylenedioxy group, imparts distinct characteristics to the aromatic ring. It is generally considered an electron-donating group, which activates the phenyl ring towards electrophilic substitution reactions. The presence of this group can influence the regioselectivity of such reactions, directing incoming electrophiles to specific positions on the benzene ring.

In the context of molecular design, the ethylenedioxy moiety is often employed as a bio-isostere of the catechol or methylenedioxy groups. This substitution can alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to improved metabolic stability, receptor binding affinity, or reduced toxicity. The rigid and planar nature of the fused ring system can also impose conformational constraints on the molecule, which is a valuable tool in the design of compounds with specific biological targets. Furthermore, the ethylenedioxy group is a key component in the synthesis of important conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), highlighting its importance in materials science.

Overview of Current Research Trajectories and Gaps for Olefinic Phenyl Ethers

Research into olefinic phenyl ethers, a class to which this compound belongs, is driven by their potential as building blocks in organic synthesis and their presence in biologically active molecules. Current research often focuses on the development of novel synthetic methodologies for their preparation and the exploration of their reactivity in various chemical transformations.

One significant area of investigation is the catalytic functionalization of the olefinic double bond, including reactions such as hydrogenation, oxidation, and polymerization. These transformations can lead to a diverse range of valuable products. For instance, the oxidation of the double bond in related phenylpropenes can yield important intermediates for the synthesis of pharmaceuticals and agrochemicals.

However, a notable research gap exists for the specific compound this compound. While general synthetic strategies for phenylpropenes are known, detailed studies on the synthesis and reactivity of this particular molecule are scarce in publicly available literature. Further research is needed to fully elucidate its chemical properties and to explore its potential applications. A European patent describes the synthesis of a closely related compound, 1-acetoxy-2-methyl-3-(3,4-methylenedioxyphenyl)-1-propene, by reacting 1,2-methylenedioxybenzene with either 2-methyl-3,3-diacetoxypropene or methacrolein and acetic anhydride epo.org. This suggests a potential synthetic avenue for the title compound.

Interdisciplinary Relevance in Advanced Synthetic Strategies and Material Science Precursors

The structural motifs present in this compound suggest its potential relevance in several interdisciplinary fields. In advanced synthetic strategies, this compound could serve as a versatile starting material for the synthesis of more complex molecules. The presence of both an electron-rich aromatic ring and a reactive double bond allows for a wide range of chemical modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methylprop-2-enyl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)7-10-3-4-11-12(8-10)14-6-5-13-11/h3-4,8H,1,5-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGGXCXJRDMHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209496
Record name 2,3-Dihydro-6-(2-methyl-2-propen-1-yl)-1,4-benzodioxin
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Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-66-4
Record name 2,3-Dihydro-6-(2-methyl-2-propen-1-yl)-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-(2-methyl-2-propen-1-yl)-1,4-benzodioxin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformation Studies of 3 3,4 Ethylenedioxy Phenyl 2 Methyl 1 Propene

Electrophilic and Nucleophilic Addition Reactions of the Propene Moiety

The terminal double bond of the 2-methyl-1-propene side chain is the primary site for addition reactions. The presence of the methyl group on the second carbon influences the regioselectivity of these reactions, often following Markovnikov or anti-Markovnikov principles depending on the reaction mechanism.

Hydrogenation: The carbon-carbon double bond of the propene group can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. The process results in the saturation of the side chain, converting the alkene into an alkane.

Halogenation: The propene moiety undergoes electrophilic addition with halogens like bromine (Br₂) and chlorine (Cl₂). The reaction proceeds via a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide. The π-bond of the alkene attacks the halogen molecule, resulting in the addition of halogen atoms to the two carbons of the former double bond.

Table 1: Hydrogenation and Halogenation Reactions
Reaction TypeReagents/ConditionsProduct
HydrogenationH₂, Pd/C, Ethanol (B145695)1-[(3,4-Ethylenedioxy)phenyl]-2-methylpropane
BrominationBr₂, CH₂Cl₂1,2-Dibromo-3-[(3,4-ethylenedioxy)phenyl]-2-methylpropane
ChlorinationCl₂, CCl₄1,2-Dichloro-3-[(3,4-ethylenedioxy)phenyl]-2-methylpropane

Hydrofunctionalization: The addition of a hydrogen atom and a functional group across the double bond can be achieved through various methods. For instance, acid-catalyzed hydration (using H₂O and a strong acid like H₂SO₄) would lead to the Markovnikov addition of water, forming an alcohol. Conversely, hydroboration-oxidation (using BH₃ followed by H₂O₂, NaOH) would result in the anti-Markovnikov addition of water.

Oxidative Cleavage: The double bond of the propene group can be cleaved under strong oxidizing conditions. Ozonolysis (O₃ followed by a workup with Zn/H₂O or (CH₃)₂S) is a common method that breaks the double bond to form two carbonyl compounds. In this case, cleavage of the terminal double bond would yield a ketone and formaldehyde. Stronger oxidizing agents like potassium permanganate (KMnO₄) under hot, acidic conditions can also cleave the double bond, potentially oxidizing the resulting fragments further. The oxidative cleavage of esters by cytochrome P-450, while a different substrate, illustrates the principle of metabolic oxidative reactions that can cleave chemical bonds. nih.gov

Table 2: Hydrofunctionalization and Oxidative Cleavage Reactions
Reaction TypeReagents/ConditionsMajor Product(s)
Acid-Catalyzed HydrationH₃O⁺1-[(3,4-Ethylenedioxy)phenyl]-2-methylpropan-2-ol
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH1-[(3,4-Ethylenedioxy)phenyl]-2-methylpropan-1-ol
Ozonolysis (Reductive Workup)1. O₃ 2. Zn/H₂O(3,4-Ethylenedioxyphenyl)acetone and Formaldehyde

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The propene moiety of the title compound can participate as a 2π component in cycloaddition reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. youtube.comyoutube.com In this type of reaction, the propene group of 3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene acts as the dienophile (the 2π electron component). For an efficient reaction, the dienophile is typically substituted with electron-withdrawing groups, while the diene is substituted with electron-donating groups. youtube.com The ethylenedioxybenzene group is electron-donating, which slightly deactivates the propene moiety as a dienophile. However, it can still react with highly reactive, electron-rich dienes. For example, a reaction with a diene like 1,3-butadiene would yield a substituted cyclohexene ring. These reactions are often promoted by heat. mdpi.comrsc.org

Table 3: Representative Diels-Alder Reaction
DieneConditionsExpected Cycloadduct
1,3-ButadieneHeat (Toluene, reflux)4-{[3,4-(Ethylenedioxy)phenyl]methyl}-4-methylcyclohexene
CyclopentadieneHeat5-{[3,4-(Ethylenedioxy)phenyl]methyl}-5-methylbicyclo[2.2.1]hept-2-ene

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. nih.govrsc.org In these reactions, the propene moiety acts as the dipolarophile, reacting with a 1,3-dipole. Examples of 1,3-dipoles include azides, nitrile oxides, and azomethine imines. nih.govresearchgate.net The reaction of the propene group with an organic azide, for instance, would lead to the formation of a triazoline ring, which can subsequently rearrange or be converted to other nitrogen-containing heterocycles. These reactions can sometimes produce a mixture of regioisomers, with the ratio depending on steric and electronic factors of both the dipolarophile and the 1,3-dipole. nih.gov

Table 4: Representative [3+2] Cycloaddition Reactions
1,3-DipoleReagents/ConditionsProduct Class
Phenyl Azide (PhN₃)HeatDihydrotriazole
Benzonitrile Oxide (PhCNO)In situ generationIsoxazoline nih.gov
C,N-diphenylnitroneHeatIsoxazolidine

Aromatic Substitutions on the Ethylenedioxybenzene Ring

The ethylenedioxybenzene ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating resonance effect of the two oxygen atoms in the ethylenedioxy group. masterorganicchemistry.comyoutube.com This makes the aromatic ring a potent nucleophile. youtube.commasterorganicchemistry.com Substituents are directed to the positions ortho and para to the activating group. In this molecule, the para position (C6) is unsubstituted, and one ortho position (C2) is available. The other ortho position (C5) is blocked by the propene side chain. Therefore, electrophilic attack will predominantly occur at the C2 and C6 positions, with the specific ratio of products influenced by steric hindrance from the side chain and the nature of the electrophile.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

Table 5: Electrophilic Aromatic Substitution Reactions
Reaction TypeReagents/ConditionsExpected Major Product(s)
NitrationHNO₃, H₂SO₄3-[(6-Nitro-3,4-ethylenedioxy)phenyl]-2-methyl-1-propene
BrominationBr₂, FeBr₃3-[(6-Bromo-3,4-ethylenedioxy)phenyl]-2-methyl-1-propene
Acylation (Friedel-Crafts)CH₃COCl, AlCl₃3-[(6-Acetyl-3,4-ethylenedioxy)phenyl]-2-methyl-1-propene
SulfonationFuming H₂SO₄6-(2-Methylallyl)-2,3-dihydrobenzo[b] nih.govrsc.orgdioxine-7-sulfonic acid

Regioselectivity and Electronic Effects of the Ethylenedioxy Group

The reactivity of the aromatic ring in this compound is significantly influenced by the presence of the 3,4-ethylenedioxy group. This substituent acts as a strong electron-donating group, a consequence of the lone pairs of electrons on the two oxygen atoms being in conjugation with the benzene (B151609) ring's π-system. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene.

The electronic effect of the ethylenedioxy group is primarily through resonance, which directs incoming electrophiles to the ortho and para positions relative to the substituent. In the case of the 3,4-ethylenedioxy arrangement, the positions ortho to the oxygen atoms (positions 2 and 5) and para to the oxygen atoms (no true para position is available as the para positions are part of the fused ring system) are activated. Specifically, the electron density is highest at the positions adjacent to the ether linkages.

This directing effect is a common feature in substituted benzene rings where electron-donating groups favor ortho and para substitution. youtube.comvanderbilt.edustudysmarter.co.uk The increased electron density at these positions stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
Reaction TypeTypical ReagentsPredicted Major Product(s)Rationale
NitrationHNO₃, H₂SO₄5-Nitro-3-[(3,4-ethylenedioxy)phenyl]-2-methyl-1-propeneThe ethylenedioxy group is a strong activating, ortho, para-director. Position 5 is sterically less hindered than position 2.
HalogenationBr₂, FeBr₃5-Bromo-3-[(3,4-ethylenedioxy)phenyl]-2-methyl-1-propeneSimilar to nitration, electrophilic bromine will be directed to the most activated and accessible position.
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl-3-[(3,4-ethylenedioxy)phenyl]-2-methyl-1-propeneThe acyl group is introduced at the electron-rich 5-position.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. researchgate.netwikipedia.org This reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. The oxygen atoms of the ethylenedioxy group in this compound can act as a DMG.

The process involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic oxygen atoms of the ethylenedioxy moiety. researchgate.netbaranlab.org This coordination increases the kinetic acidity of the protons at the ortho positions (positions 2 and 5), leading to their preferential abstraction by the strong base. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

Table 2: Potential Directed Ortho-Metalation Reactions
BaseElectrophile (E+)Potential ProductSignificance
n-BuLi/TMEDACO₂5-Carboxy-3-[(3,4-ethylenedioxy)phenyl]-2-methyl-1-propeneIntroduction of a carboxylic acid group.
sec-BuLi(CH₃)₃SiCl5-Trimethylsilyl-3-[(3,4-ethylenedioxy)phenyl]-2-methyl-1-propeneIntroduction of a versatile silyl group for further transformations.
n-BuLiDMF5-Formyl-3-[(3,4-ethylenedioxy)phenyl]-2-methyl-1-propeneIntroduction of an aldehyde group.

Oxidative and Reductive Transformations of the Parent Compound

Selective Oxidation of the Alkene and Aromatic Ring

The presence of two readily oxidizable functional groups, the alkene and the electron-rich aromatic ring, allows for selective oxidative transformations depending on the reagents and conditions employed.

Alkene Oxidation: The 2-methyl-1-propene side chain can be selectively oxidized in several ways. Epoxidation of the double bond can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding epoxide. researchgate.net This reaction is a common and efficient method for the conversion of alkenes to epoxides.

Alternatively, oxidative cleavage of the double bond can be performed. youtube.comlibretexts.orglibretexts.org Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide or zinc) would yield 3,4-ethylenedioxyphenylacetone and formaldehyde. libretexts.orglibretexts.org A stronger oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of 3,4-ethylenedioxyphenylacetic acid. youtube.com Other reagents for oxidative cleavage include potassium permanganate (KMnO₄) under harsh conditions or a two-step procedure involving dihydroxylation followed by periodate cleavage. libretexts.orgnih.gov

Aromatic Ring Oxidation: The electron-rich 3,4-ethylenedioxyphenyl ring is susceptible to oxidation, which can lead to ring-opening or the formation of quinones under more forceful conditions. The ethylenedioxy group provides some stability against oxidative degradation compared to a simple catechol (1,2-dihydroxybenzene) structure. However, strong oxidizing agents can disrupt the aromatic system. In some cases, metabolic activation of similar compounds like safrole can lead to the formation of catechol derivatives through the cleavage of the dioxy ring. nih.govresearchgate.netnih.gov

Table 3: Selective Oxidation Products
Reagent(s)TargetMajor Product
m-CPBAAlkene2-methyl-2-[(3,4-ethylenedioxyphenyl)methyl]oxirane
1. O₃; 2. (CH₃)₂SAlkene(3,4-Ethylenedioxyphenyl)acetone
KMnO₄ (hot, concentrated)Alkene(3,4-Ethylenedioxyphenyl)acetic acid

Reductive Pathways for Functional Group Interconversion

The primary site for reduction in this compound is the alkene double bond. Catalytic hydrogenation is a common and effective method for this transformation. Using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas (H₂), the propene group can be selectively reduced to a propane group, yielding 1-[(3,4-Ethylenedioxy)phenyl]-2-methylpropane. researchgate.netresearchgate.net This reaction is typically clean and high-yielding.

The aromatic ring is generally resistant to reduction under these conditions. More forcing conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium, would be required to hydrogenate the benzene ring.

Table 4: Reductive Transformation of the Alkene
ReagentsProductReaction Type
H₂, Pd/C1-[(3,4-Ethylenedioxy)phenyl]-2-methylpropaneCatalytic Hydrogenation
H₂, PtO₂1-[(3,4-Ethylenedioxy)phenyl]-2-methylpropaneCatalytic Hydrogenation
H₂, Raney Ni1-[(3,4-Ethylenedioxy)phenyl]-2-methylpropaneCatalytic Hydrogenation

Catalytic Reactivity of this compound

Homogeneous and Heterogeneous Catalysis in Transformations

The alkene moiety of this compound makes it a suitable substrate for a variety of catalytic reactions that are fundamental in modern organic synthesis.

Homogeneous Catalysis:

Heck Reaction: While the parent compound itself contains an alkene, related aryl halides with the 3,4-ethylenedioxy-phenyl structure could participate in Heck reactions with other alkenes. libretexts.orgnih.govnih.govrug.nlresearchgate.net For example, 5-bromo-3-[(3,4-ethylenedioxy)phenyl]-2-methyl-1-propene could be coupled with styrene using a palladium catalyst to form a more complex stilbene derivative.

Olefin Metathesis: The terminal alkene can undergo cross-metathesis with other olefins in the presence of ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts. researchgate.netnih.govnih.gov This allows for the formation of new carbon-carbon double bonds and the synthesis of more elaborate structures. For instance, cross-metathesis with acrolein could introduce an aldehyde functionality at the end of the side chain.

Heterogeneous Catalysis:

Hydrogenation: As discussed in section 3.4.2, the selective hydrogenation of the alkene is a key transformation mediated by heterogeneous catalysts like Pd/C. mdpi.commdpi.com

Isomerization: Transition metal catalysts can be used to isomerize the terminal double bond to an internal, more thermodynamically stable position, which would be in conjugation with the aromatic ring. This would result in the formation of 1-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene.

Table 5: Potential Catalytic Transformations
ReactionCatalyst TypeExample CatalystPotential Product Class
Cross MetathesisHomogeneousGrubbs' CatalystFunctionalized Alkenes
HydrogenationHeterogeneousPd/CAlkanes
IsomerizationHomogeneous/HeterogeneousRh or Ru complexesInternal Alkenes

Asymmetric Catalysis for Enantioselective Product Formation of this compound

Asymmetric catalysis aims to synthesize a target molecule with a specific three-dimensional arrangement, favoring the formation of one enantiomer over the other. This is crucial in fields like pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. For the compound this compound, research into its asymmetric catalysis would involve the use of chiral catalysts to introduce stereocenters in a controlled manner, leading to enantiomerically enriched products.

General methodologies that are often applied to similar alkene-containing molecules and could theoretically be adapted for this compound include:

Asymmetric Dihydroxylation: This reaction, famously developed by Sharpless, introduces two adjacent hydroxyl groups across the double bond. organic-chemistry.orgwikipedia.orgnih.gov Using chiral ligands, typically derived from cinchona alkaloids, it is possible to achieve high enantioselectivity in the formation of chiral diols. organic-chemistry.orgwikipedia.orgnih.gov The reaction generally proceeds under mild conditions using a catalytic amount of osmium tetroxide and a stoichiometric co-oxidant. organic-chemistry.orgwikipedia.org

Enantioselective Epoxidation: The formation of a chiral epoxide from the alkene can be achieved using various catalytic systems. These include Sharpless asymmetric epoxidation for allylic alcohols, and Jacobsen-Katsuki epoxidation for unfunctionalized alkenes using chiral manganese-salen complexes. These methods are powerful tools for creating stereogenic centers that can be further elaborated.

Asymmetric Heck Reaction: This palladium-catalyzed reaction forms a new carbon-carbon bond at the double bond. nih.govbeilstein-journals.org The use of chiral phosphine (B1218219) ligands can induce enantioselectivity, leading to the formation of products with a new stereocenter. nih.govbeilstein-journals.org

Asymmetric Hydroformylation: This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using rhodium catalysts with chiral ligands. nih.govrsc.orgnih.gov This reaction can generate a new stereocenter and provides access to chiral aldehydes, which are versatile synthetic intermediates. nih.gov

Enantioselective Cyclopropanation: The reaction of the alkene with a carbene source in the presence of a chiral catalyst, often based on rhodium or copper, can produce chiral cyclopropanes. nih.gov

Despite the potential applicability of these powerful and well-documented asymmetric reactions, the scientific community has yet to publish specific studies applying them to this compound. Consequently, there are no detailed research findings, data tables on catalyst performance, reaction conditions, yields, or enantiomeric excesses to report for this specific compound. The absence of such data precludes a detailed discussion on the reactivity and transformation of this compound within the context of asymmetric catalysis for enantioselective product formation. Further experimental investigation is required to explore this area.

Computational and Theoretical Investigations of 3 3,4 Ethylenedioxy Phenyl 2 Methyl 1 Propene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) provide a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.org For a molecule like 3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized geometry and other ground-state properties. scirp.orgekb.eg These calculations would predict key structural parameters.

The ethylenedioxy group is expected to be nearly planar with the benzene (B151609) ring to maximize resonance stabilization. The propene side chain, however, would have rotational freedom around the single bond connecting it to the aromatic ring. The calculated bond lengths and angles would be consistent with standard values for similar organic compounds, reflecting a hybrid of single and double bond character in the aromatic ring and standard sp2 and sp3 hybridization in the side chain.

Table 1: Predicted Ground State Geometrical Parameters for this compound from Analogous DFT Studies

ParameterPredicted Value
C-C (Aromatic Ring)~1.39 - 1.41 Å
C-O (Ethylenedioxy)~1.37 Å
C-C (Propene Chain)~1.34 Å (double), ~1.50 Å (single)
Dihedral Angle (Ring-Propene)Variable, with low energy barriers

Note: These values are estimations based on DFT studies of similar phenylpropanoid structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethylenedioxyphenyl ring system, indicating that this is the likely site for electrophilic attack. The LUMO would likely be distributed over the propene side chain and the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

The molecular electrostatic potential (MESP) map would visually represent the charge distribution. ymerdigital.com Negative potential (red regions) would be concentrated around the oxygen atoms of the ethylenedioxy group and the pi system of the propene double bond, highlighting these as nucleophilic centers. Positive potential (blue regions) would be associated with the hydrogen atoms. ymerdigital.com

Table 2: Estimated Frontier Orbital Energies for this compound

OrbitalEstimated Energy (eV)
HOMO-5.5 to -6.0
LUMO-0.5 to -1.0
HOMO-LUMO Gap~4.5 to 5.5

Note: These values are typical for similar aromatic compounds and are presented for illustrative purposes.

Mechanistic Elucidation through Computational Modeling

Computational modeling can be used to map out entire reaction pathways, providing insights into reaction mechanisms that are difficult to obtain experimentally.

For a molecule like this compound, several reaction pathways could be investigated computationally. Given the presence of an electron-rich aromatic ring and a double bond, electrophilic addition to the propene side chain and electrophilic aromatic substitution are likely reactions. Computational methods can be used to model the reaction of the molecule with various electrophiles.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. mdpi.com Transition state theory allows for the calculation of activation energies, which are critical for determining reaction rates. For instance, the oxidation of the propene side chain, a common metabolic pathway for related compounds like safrole, could be modeled to identify the most likely intermediates and products. nih.govwur.nlnih.gov

Table 3: Hypothetical Reaction Pathway Analysis for Electrophilic Addition

StepDescriptionEstimated Activation Energy (kcal/mol)
1Formation of carbocation intermediate10 - 15
2Nucleophilic attack on carbocation2 - 5

Note: These are generalized energy values for a typical electrophilic addition reaction.

Solvent plays a crucial role in many chemical reactions. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, using a polarizable continuum model (PCM). ekb.eg The choice of solvent can significantly alter the energetics of a reaction pathway, stabilizing charged intermediates and transition states. For reactions involving this compound, polar solvents would be expected to lower the activation energy for reactions that proceed through charged intermediates, thereby increasing the reaction rate.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities but are in constant motion. Conformational analysis and molecular dynamics simulations provide a way to explore the dynamic behavior of molecules.

Conformational analysis of this compound would involve identifying the various stable conformations (rotamers) arising from rotation around the single bond connecting the propene group to the aromatic ring. By calculating the relative energies of these conformers, their populations at a given temperature can be predicted.

Molecular dynamics (MD) simulations would provide a more detailed picture of the molecule's dynamic behavior over time. frontiersin.orgfrontiersin.org An MD simulation tracks the positions and velocities of all atoms in the system, governed by a force field. frontiersin.org This can reveal how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a biological receptor. nih.govnih.gov For this compound, MD simulations could be used to study its conformational flexibility and its interactions with other molecules. Key metrics from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. frontiersin.org

Table 4: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation

ParameterDescriptionTypical Value/Observation
Simulation TimeDuration of the simulation100 ns
TemperatureSimulated temperature298 K (25 °C)
RMSDMeasure of structural stability< 3 Å
RMSFHighlights flexible regionsHigher values for the propene side chain

Note: These parameters are representative of a typical MD simulation for a small organic molecule.

Rotational Barriers and Preferred Conformations

A computational analysis of the rotational barriers and preferred conformations of this compound would theoretically involve calculating the potential energy surface as a function of dihedral angle changes around key rotatable bonds. The primary bonds of interest would be the C-C bond connecting the propenyl group to the phenyl ring and the C-C bond of the methyl group.

By systematically rotating these bonds and calculating the energy at each step using methods like Density Functional Theory (DFT), a potential energy profile can be generated. The minima on this profile correspond to the most stable, or preferred, conformations of the molecule. The energy difference between a minimum (stable conformer) and a maximum (transition state) on this profile defines the rotational barrier, which is the energy required to convert one conformer into another.

Such studies would yield valuable data on the molecule's flexibility and the relative populations of different conformers at various temperatures. However, specific values for these rotational barriers and the precise geometries of the preferred conformations for this compound have not been reported in the searched scientific literature.

Table 1: Hypothetical Data Table for Rotational Barrier Analysis This table is for illustrative purposes only, as specific data for the compound is unavailable.

Rotatable Bond Computational Method Basis Set Calculated Barrier (kJ/mol)
Phenyl-Propene B3LYP 6-31G(d) Data not available

Intermolecular Interactions and Crystal Packing (excluding general physical properties)

The study of intermolecular interactions is crucial for understanding how molecules arrange themselves in a solid state, which dictates the crystal packing structure. For this compound, this analysis would typically be performed on a computationally predicted or experimentally determined crystal structure. Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify the different types of intermolecular contacts, such as van der Waals forces, C-H···π interactions, and potential weak hydrogen bonds involving the ether oxygen atoms.

Energy framework calculations could further elucidate the strength and nature of these interactions, distinguishing between electrostatic, dispersion, and other energy components that contribute to the stability of the crystal lattice. This provides insight into the supramolecular architecture of the solid. Despite the availability of these methods, a crystal structure for this compound has not been deposited in crystallographic databases, and computational studies detailing its specific intermolecular interactions and packing motifs have not been published.

Prediction of Spectroscopic Signatures for Research Validation (excluding basic identification)

Vibrational Frequency Calculations for Elucidating Molecular Dynamics

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra and for understanding the dynamic motions of a molecule. Using quantum chemical methods like DFT, the harmonic vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements.

Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C bending, or ring deformation modes. Analyzing these modes provides a detailed picture of the molecule's internal dynamics. While this is a standard computational procedure, a published theoretical vibrational analysis specifically for this compound, including a table of calculated frequencies and their mode assignments, is not available.

Table 2: Hypothetical Data Table for Calculated Vibrational Frequencies This table is for illustrative purposes only, as specific data for the compound is unavailable.

Vibrational Mode Assignment Calculated Wavenumber (cm⁻¹) Calculated IR Intensity
C=C Stretch (Propene) Data not available Data not available
Aromatic C-H Stretch Data not available Data not available
C-O-C Stretch (Dioxole) Data not available Data not available

Electronic Excitation Spectra for Photochemical Investigations

The prediction of electronic excitation spectra using methods such as Time-Dependent Density Functional Theory (TD-DFT) is essential for understanding a molecule's response to UV-visible light and predicting its photochemical behavior. These calculations provide information on the energies of electronic transitions from the ground state to various excited states.

Key parameters obtained from these calculations include the excitation energy (often expressed as wavelength in nm), the oscillator strength (which relates to the intensity of an absorption peak), and the nature of the orbitals involved in the transition (e.g., π→π* or n→π*). This information is vital for designing photochemical experiments and interpreting experimental UV-Vis absorption spectra. However, no specific computational studies detailing the predicted electronic excitation spectra for this compound are present in the available literature.

Role As a Precursor and Building Block in Advanced Organic Synthesis

Utilization in the Construction of Polycyclic and Heterocyclic Systems

The structural framework of 3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene makes it an ideal starting material for the synthesis of intricate ring systems. The presence of the double bond and the aromatic ring facilitates a variety of cyclization reactions, leading to the formation of both carbocyclic and heterocyclic structures.

Synthesis of Fused Ring Structures via Intramolecular Cyclizations

While direct examples of intramolecular cyclization of this compound are not extensively documented in readily available literature, the principles of organic synthesis suggest its potential in forming fused ring structures. Intramolecular reactions, such as Friedel-Crafts alkylations or acid-catalyzed cyclizations, could theoretically be employed to generate new rings fused to the ethylenedioxybenzene core. The methyl group on the propene chain could influence the regioselectivity of such cyclizations.

Incorporating the Ethylenedioxybenzene Moiety into Complex Scaffolds

The ethylenedioxybenzene group is a significant pharmacophore found in numerous biologically active compounds. The use of this compound allows for the direct incorporation of this valuable moiety into larger, more complex molecular scaffolds. For instance, the synthesis of novel pyrazoline derivatives has been achieved by incorporating a 3,4-methylenedioxybenzene scaffold, which is structurally analogous to the ethylenedioxybenzene group. nih.gov This approach highlights the utility of such building blocks in developing compounds with potential therapeutic applications. nih.gov

Applications in Polymer Chemistry as a Monomer

The vinyl group in this compound makes it a suitable monomer for polymerization reactions. The resulting polymers, poly(ethylenedioxyphenyl)alkenes, can possess interesting electronic and optical properties due to the conjugated systems that can be formed.

Polymerization Strategies for Poly(ethylenedioxyphenyl)alkenes

Various polymerization techniques can be applied to monomers structurally similar to this compound. For instance, derivatives of poly(1,4-phenylene vinylene) (PPV), which share the core feature of a polymer with aromatic rings in the backbone, have been synthesized to improve solubility and optoelectronic properties for applications like light-emitting diodes. researchgate.net Cationic polymerization is another viable strategy, as seen with the polymerization of 2-phenyl-4-methylene-1,3-dioxolane, which proceeds through a stable benzyl-cation intermediate. mdpi.com These methods could potentially be adapted for the polymerization of this compound.

Copolymerization with Other Monomers for Tunable Materials

To fine-tune the properties of the resulting materials, this compound can be copolymerized with other monomers. This approach allows for the creation of materials with tailored characteristics, such as enhanced electrochromic properties or controlled degradability. For example, copolymerization of pyrrole derivatives with 3,4-ethylenedioxythiophene (B145204) (EDOT) has been shown to yield materials with multicolor reversible transitions and fast response times. nih.gov Similarly, the radical copolymerization of 2-methylene-1,3-dioxepane with crotonate esters can produce degradable alternating copolymers. These strategies demonstrate the potential for creating a wide range of functional materials by copolymerizing monomers like this compound.

Precursor for Analogue and Derivative Synthesis

As a versatile chemical intermediate, this compound can be chemically modified to produce a wide array of analogues and derivatives. The double bond and the aromatic ring are both amenable to various chemical transformations.

The propene side chain can undergo reactions such as oxidation, reduction, or addition reactions to introduce new functional groups. For example, the oxidation of a propenyl side chain on a similar dimethoxyphenyl propene derivative is a key step in the formation of veratraldehyde, demonstrating the reactivity of the alkene. mdpi.com Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, such as nitration or halogenation, to introduce substituents that can further be modified. The synthesis of various propiophenone derivatives, which are structurally related, often involves multi-step processes that begin with a substituted benzene (B151609) ring.

The ability to generate a diverse library of compounds from this single precursor makes this compound a valuable tool in drug discovery and materials science.

Derivatization at the Propene Side Chain for Structural Modification

The 2-methyl-1-propene side chain is amenable to a range of chemical transformations that allow for the introduction of new functional groups and the creation of diverse molecular scaffolds. Key reactions targeting this moiety include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: The double bond of the propene group can be readily converted to an epoxide ring using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction typically proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond. masterorganicchemistry.comleah4sci.com The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide array of functional groups. For analogous aryl-2-methyl-1-propene structures, this reaction provides a reliable method for further functionalization.

Dihydroxylation: The propene side chain can be dihydroxylated to form a vicinal diol. This transformation can be achieved with high stereoselectivity using methods like the Sharpless asymmetric dihydroxylation, which employs a chiral osmium catalyst to deliver two hydroxyl groups to the same face of the double bond (syn-dihydroxylation). tandfonline.comyork.ac.ukyork.ac.uk This method is particularly useful for introducing chirality into the molecule. The resulting diol can be further modified or used to influence the conformation of the molecule.

Oxidative Cleavage: The carbon-carbon double bond of the propene unit can be cleaved through ozonolysis. This reaction, when followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), yields two carbonyl compounds. quora.comdoubtnut.comallen.inyoutube.comwikipedia.org In the case of this compound, ozonolysis would yield formaldehyde and a ketone derivative of the 3,4-ethylenedioxyphenyl moiety. This transformation is a powerful tool for truncating the side chain and introducing a ketone functionality.

Table 1: Derivatization Reactions of the Propene Side Chain
ReactionReagentsProduct Functional GroupStereochemistry
Epoxidationm-CPBAEpoxideSyn-addition
DihydroxylationOsO₄, NMODiolSyn-addition
Oxidative Cleavage1. O₃; 2. Zn/H₂OKetone and AldehydeN/A

Functionalization of the Ethylenedioxy Aromatic Ring

The 3,4-ethylenedioxyphenyl group, also known as a 1,4-benzodioxan moiety, is an electron-rich aromatic system that can undergo various substitution and modification reactions.

Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic attack due to the electron-donating nature of the ethylenedioxy group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce substituents onto the aromatic ring. The directing effect of the existing substituent will influence the position of the incoming electrophile.

Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring can be functionalized through modern cross-coupling reactions. For instance, conversion of the aromatic ring to an aryl halide or triflate allows for participation in reactions like the Heck reaction for C-C bond formation wikipedia.orgorganic-chemistry.orgnih.govnih.govlibretexts.org and the Buchwald-Hartwig amination for C-N bond formation. nih.govwikipedia.orgacsgcipr.orgsnnu.edu.cn These reactions provide a powerful platform for attaching a wide range of substituents to the aromatic core.

Modification of the Ethylenedioxy Bridge: While generally stable, the ethylenedioxy bridge can be cleaved under certain conditions, providing access to catechol derivatives. This transformation can unmask two phenolic hydroxyl groups, which can then be used for further functionalization or to modulate the electronic properties of the molecule.

Table 2: Functionalization of the Ethylenedioxy Aromatic Ring
Reaction TypeExample ReactionReagentsPurpose
Electrophilic SubstitutionNitrationHNO₃, H₂SO₄Introduction of a nitro group
Cross-CouplingHeck ReactionAryl halide, alkene, Pd catalyst, baseC-C bond formation
Cross-CouplingBuchwald-Hartwig AminationAryl halide, amine, Pd catalyst, baseC-N bond formation
Bridge CleavageEther CleavageBBr₃Formation of a catechol

Advanced Synthetic Methodologies for Related Chemical Entities

The synthesis of derivatives of this compound with specific stereochemistry or modified ring structures requires the application of advanced synthetic methods.

Strategies for Modifying the Propene Stereochemistry

The trisubstituted nature of the double bond in the propene side chain presents a challenge for stereocontrol. Several strategies can be employed to synthesize specific E/Z isomers.

Stereoselective Olefination Reactions: The Julia-Kocienski olefination and related methods provide a route to trisubstituted alkenes with high stereoselectivity. acs.org These reactions involve the coupling of a sulfone with a ketone or aldehyde. By carefully choosing the reaction conditions and the nature of the heteroaryl sulfone, the formation of the desired (Z)-alkene can be favored.

Metal-Catalyzed Reactions: Copper hydride-catalyzed hydroalkylation of alkynes is another powerful method for the stereoselective synthesis of trisubstituted alkenes. acs.orgnih.gov This approach allows for the construction of the (Z)-alkene isomer with high selectivity.

Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. wikipedia.org For instance, in the synthesis of the propene side chain, a chiral auxiliary attached to one of the precursors can influence the facial selectivity of a key bond-forming step, leading to the desired stereoisomer. nih.govacs.orgdatapdf.comacs.org

Ring Expansion/Contraction and Rearrangement Studies

Modifying the core ring structure of the 3,4-ethylenedioxyphenyl moiety can lead to novel chemical entities with interesting properties.

Ring Expansion: The Dowd-Beckwith ring-expansion reaction offers a method to expand cyclic carbonyl compounds by several carbons. wikipedia.orgdigitellinc.comdrugfuture.comnih.govresearchgate.net While not directly applied to the 1,4-benzodioxan ring itself, this radical-based methodology could potentially be adapted to derivatives where a carbonyl group is present on the ring system, leading to larger heterocyclic structures.

Rearrangement Reactions: The Claisen rearrangement is a powerful tool for C-C bond formation. purechemistry.orgorganic-chemistry.orgorganicreactions.orglibretexts.orglibretexts.org An allyl ether of a catechol derivative, which could be obtained from the cleavage of the ethylenedioxy bridge, could undergo a Claisen rearrangement to introduce an allyl group onto the aromatic ring. This would provide a different substitution pattern and a handle for further derivatization.

These advanced synthetic methodologies highlight the potential of this compound as a versatile platform for the synthesis of a wide range of complex and potentially bioactive molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where para-hydroxyacetophenone derivatives react with substituted aldehydes under alkaline conditions (e.g., ethanol/NaOH at RT). For example, analogous chalcone derivatives were synthesized using 3,4-dimethoxybenzaldehyde and ketones, achieving yields of 65–85% depending on solvent polarity and base strength . Key variables include:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products.
  • Catalyst : NaOH vs. KOH impacts deprotonation efficiency.
  • Temperature : Room temperature minimizes decomposition of the ethylenedioxy group.

Q. Which spectroscopic techniques are most reliable for characterizing the electronic environment of the ethylenedioxy substituent?

  • Methodological Answer :

  • 1H/13C NMR : The ethylenedioxy group’s protons resonate as a singlet at δ 4.2–4.4 ppm, while the aromatic protons show splitting patterns indicative of substituent positions .
  • FT-IR : Stretching vibrations for the C-O-C bond in the ethylenedioxy group appear at 1250–1270 cm⁻¹, distinguishable from methoxy groups .
  • UV-Vis : Conjugation between the propene backbone and aromatic ring results in λmax ~280–320 nm, useful for assessing π-π* transitions .

Q. How do steric effects from the 2-methyl group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The methyl group at C2 directs electrophiles (e.g., nitration, halogenation) to the para position of the ethylenedioxy ring due to steric hindrance. For example, bromination of analogous compounds under FeBr₃ catalysis yields >90% para-substituted products, confirmed by X-ray crystallography .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in catalytic hydrogenation yields of the propene double bond under varying pressures?

  • Methodological Answer : Hydrogenation of the α,β-unsaturated system using Pd/C or Raney Ni shows pressure-dependent stereoselectivity:

  • Low pressure (1–5 atm) : Partial hydrogenation yields cis-alkanes (70–80% purity) due to adsorbed H2 limiting catalyst accessibility .
  • High pressure (10–15 atm) : Full saturation occurs but may reduce the ethylenedioxy group if reaction times exceed 12 hours. GC-MS monitoring is critical to avoid over-reduction .

Q. How can computational modeling (DFT/MD) predict the compound’s reactivity in radical-mediated oxidation pathways?

  • Methodological Answer :

  • DFT Calculations : Simulate HOMO-LUMO gaps to identify susceptible sites for radical attack (e.g., allylic C-H bonds). For chalcone analogs, B3LYP/6-31G* models predict oxidation at the methyl-substituted carbon with ΔG‡ ~25 kcal/mol .
  • MD Simulations : Solvent effects (e.g., acetonitrile vs. water) alter radical stability; polar solvents stabilize transition states, reducing activation energy by 10–15% .

Q. What strategies resolve contradictions in reported solubility data across different solvent systems?

  • Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. A standardized protocol includes:

  • Hansen Solubility Parameters : Calculate δd, δp, δh to identify optimal solvents (e.g., THF δh = 5.7 MPa¹/² matches the compound’s polarity) .
  • Dynamic Light Scattering (DLS) : Detect aggregates in “poor” solvents like hexane, which may falsely indicate low solubility .

Contradiction Analysis

Q. Why do some studies report photodegradation of the ethylenedioxy group under UV light, while others observe stability?

  • Resolution : Stability depends on the presence of electron-withdrawing substituents. In this compound, the methyl group donates electrons, reducing ring oxidation potential. Studies using λ >300 nm show <5% degradation over 72h, whereas λ = 254 nm (UV-C) causes 50% degradation in 24h .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis (100°C, 20 min) to reduce side reactions, improving yields to 85–90% .
  • Analytical Cross-Validation : Combine XRD for crystal structure determination with solid-state NMR to resolve ambiguities in substituent orientation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.